11-Hydroxyoctadec-9-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
925-40-6 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
11-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21) |
InChI Key |
MHBZYZVYSHCDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of 11 Hydroxyoctadec 9 Enoic Acid
Identification in Microbial Systems
Microbes, particularly bacteria, serve as biocatalysts for the production of various hydroxy fatty acids (HFAs) through the transformation of unsaturated fatty acids. These processes are of significant interest for their potential to create valuable industrial biomaterials.
A notable source of 11-hydroxyoctadec-9-enoic acid is the bioconversion of oleic acid by the bacterial strain Pseudomonas sp. 32T3. This strain, originally isolated from soil contaminated with vegetable oil, is capable of transforming oleic acid into a mixture of monohydroxy acids. frontiersin.orgnih.gov When cultivated in a mineral medium where oleic acid is the primary carbon source, Pseudomonas sp. 32T3 produces three distinct hydroxyoctadecenoic acid isomers. frontiersin.orgnih.gov
The primary products identified from this biotransformation are:
(E)-11-hydroxy-9-octadecenoic acid
(E)-10-hydroxy-8-octadecenoic acid
(E)-9-hydroxy-10-octadecenoic acid
The formation of these compounds highlights the enzymatic machinery within Pseudomonas that can introduce a hydroxyl group and shift the position of the double bond in the oleic acid carbon chain. frontiersin.orgnih.gov Another strain, Pseudomonas aeruginosa PR3, is also known to produce hydroxy fatty acids from oleic acid, such as 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), with 10-hydroxy-8-octadecenoic acid considered a likely intermediate. nih.gov
**Interactive Table 1: Bioconversion Products from *Pseudomonas sp. 32T3***
| Bioconversion Product | Chemical Formula | Source Organism | Substrate |
|---|---|---|---|
| (E)-11-hydroxy-9-octadecenoic acid | C18H34O3 | Pseudomonas sp. 32T3 | Oleic Acid |
| (E)-10-hydroxy-8-octadecenoic acid | C18H34O3 | Pseudomonas sp. 32T3 | Oleic Acid |
| (E)-9-hydroxy-10-octadecenoic acid | C18H34O3 | Pseudomonas sp. 32T3 | Oleic Acid |
The genus Streptomyces is renowned for its complex secondary metabolism and its ability to produce a vast diversity of bioactive compounds, including numerous fatty acids. nih.gov While the direct isolation of this compound from Streptomyces is not prominently documented, their enzymatic capabilities make them potential producers of various hydroxylated fatty acids. For instance, studies have shown that Streptomyces species can be screened for the oxidative functionalization of oleic acid. nih.gov In one such screening, Streptomyces was among the genera that converted oleic acid into 10-hydroxystearic acid. nih.gov
Furthermore, specific enzymes from these bacteria, such as the cytochrome P450 CYP147F1 from Streptomyces peucetius, have been identified as ω-fatty acid hydroxylases capable of acting on fatty acids ranging from 10 to 18 carbons in length. peerj.com Strains like Streptomyces sp. NP10 are known to synthesize and excrete a large variety of free fatty acids, including branched-chain and unsaturated forms. nih.gov Streptomyces netropsis has been shown to produce fatty acids like oleic acid and stearic acid, among other bioactive substances. capes.gov.br While these findings underscore the potential of Streptomyces to modify fatty acids, further research is needed to confirm the natural production of this compound by this genus.
Broader Context of Hydroxyoctadecenoic Acids in Biological Sources
Hydroxy fatty acids are a widespread class of lipids found across different biological kingdoms, where they play various roles. nih.gov Their unique chemical properties, imparted by the hydroxyl group, make them important components of plant and animal tissues. nih.gov
Plants are a major source of diverse hydroxy fatty acids. The most well-known plant-derived hydroxyoctadecenoic acid is ricinoleic acid, chemically known as (9Z,12R)-12-hydroxyoctadec-9-enoic acid. researchgate.net It is the primary fatty acid component of castor oil, derived from the seeds of the castor bean plant (Ricinus communis), where it can constitute up to 90% of the seed's fatty acids. capes.gov.br The biosynthesis of ricinoleic acid occurs in the developing castor bean seed, where the enzyme oleoyl-12-hydroxylase directly converts oleic acid into its hydroxylated form. peerj.com
Another significant plant source is Jatropha curcas. The kernel cake of Jatropha has been found to contain a toxic isomeric mixture of hydroxy-octadecenoic acids, which includes 11-hydroxy-9E-octadecenoic acid, 12-hydroxy-10E-octadecenoic acid, and 12-hydroxy-10Z-octadecenoic acid. These compounds, rather than the previously suspected phorbol (B1677699) esters, are reported to be responsible for the cake's toxicity.
In animals, hydroxy fatty acids are found as components of various tissues and lipids. nih.gov While less common than in some plants, they are integral to certain biological structures. For example, 2-hydroxy fatty acids have been identified in animal wool waxes, skin lipids, and specialized tissues, particularly in the brain. nih.gov They have been found in the adipose tissue of various wild animals, including wild boar, badger, and goose, where the fatty acid profile is influenced by diet.
Research has documented the presence of 2-hydroxy fatty acids in the brain, liver, kidney, skin, and spleen of rats. The oxidation of α-hydroxy acids is a known metabolic process in animal tissues. These fatty acids are often incorporated into more complex lipids like sphingolipids, which are crucial components of neural tissues. nih.gov
Physiological and Molecular Research into 11 Hydroxyoctadec 9 Enoic Acid S Biological Roles
Investigation of Cellular Mechanisms
The biological activities of lipid mediators like 11-HODE are dictated by their interactions with cellular machinery, including signaling pathways, and their effects on fundamental cellular processes such as oxidative stress and inflammation.
Modulation of Cellular Signaling Pathways (e.g., GPR40/GPR120 interactions for related compounds)
While direct evidence of 11-HODE binding to and activating G protein-coupled receptors GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4) is not yet fully established, the activity of structurally similar compounds provides a strong basis for its potential role in this area. GPR40 and GPR120 are recognized as important receptors for medium and long-chain fatty acids, mediating a range of effects from insulin (B600854) secretion to anti-inflammatory responses. nih.gov
Research on a related hydroxyoctadecenoic acid (HOME) isomer, 12(Z)-10-HOME, has shown that it can activate both GPR40 and GPR120. nih.gov This activation was linked to the secretion of glucagon-like peptide-1 (GLP-1), a hormone crucial for glucose homeostasis. nih.gov The activation of these receptors by fatty acids typically initiates intracellular signaling cascades. GPR40 signaling primarily through the Gαq/11 pathway, which increases intracellular calcium levels, while GPR120 can signal through both Gαq/11 and β-arrestin pathways, the latter being particularly important for mediating anti-inflammatory effects. nih.gov
Given that 11-HODE shares the same chemical formula and a similar structure with other bioactive HOMEs, it is plausible that it may also interact with these or other lipid-sensing receptors to modulate cellular signaling. However, specific studies are required to confirm 11-HODE as a direct ligand for GPR40 or GPR120 and to elucidate its downstream signaling effects.
Table 1: G-Protein Coupled Receptors and Fatty Acid Ligands (Note: This table includes data for related compounds to provide context for the potential signaling roles of 11-HODE.)
| Receptor | Known Ligands (Examples) | Primary Signaling Pathway | Key Biological Outcomes |
|---|---|---|---|
| GPR40 (FFAR1) | Medium and long-chain fatty acids, 12(Z)-10-HOME, Synthetic agonists | Gαq/11 (Calcium mobilization) | Glucose-stimulated insulin secretion |
| GPR120 (FFAR4) | Omega-3 fatty acids (DHA, EPA), 12(Z)-10-HOME | Gαq/11, β-arrestin-2 | Anti-inflammatory effects, Insulin sensitization, GLP-1 secretion |
Effects on Oxidative Stress and Endoplasmic Reticulum Function
The impact of 11-HODE on oxidative stress and endoplasmic reticulum (ER) function is an area of emerging research. The parent compound, oleic acid, has been noted for its antioxidant properties. jddtonline.info Derivatives of fatty acids can significantly influence the balance of reactive oxygen species (ROS) and the function of the ER, a critical organelle for protein and lipid synthesis. jddtonline.inforesearchgate.net
Disturbances in ER function lead to "ER stress," a condition that can trigger cellular apoptosis. Studies on other hydroxy fatty acids have demonstrated a direct link between these molecules, ROS production, and ER stress. For instance, ω-hydroxyundec-9-enoic acid has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of ROS and the subsequent induction of an ER stress response. ontosight.ai Furthermore, pharmacological activation of receptors like PPARβ/δ, which are involved in lipid metabolism, has been shown to ameliorate ER stress. researchgate.net While these findings relate to different molecules, they establish a precedent for hydroxy fatty acids as potential modulators of these critical cellular stress pathways. The specific effects of 11-HODE itself on oxidative balance and ER homeostasis remain to be directly investigated.
Influence on Inflammatory Responses (Mechanistic Studies)
The role of 11-HODE in inflammation appears to be complex, with some evidence suggesting it may have pro-inflammatory activities. An isomeric mixture that includes 11-hydroxy-9E-octadecenoic acid was found to possess strong pro-inflammatory properties. ontosight.ai In contrast, the activation of GPR120 by other long-chain fatty acids, such as omega-3s, is known to mediate potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. nih.gov This highlights how the specific stereochemistry of a fatty acid can dictate its biological function, leading to either pro- or anti-inflammatory outcomes.
Role in Lipid Mediator Networks
11-HODE does not act in isolation but as part of a complex and interconnected network of lipid mediators. Its biological effects are influenced by its position within this network and its impact on other signaling molecules and cell types, such as the endothelium.
Interplay with Oxylipin Profiles
11-HODE is classified as an oxylipin, a broad family of oxygenated fatty acids that act as signaling molecules. nih.gov Oxylipins are formed from polyunsaturated fatty acids through the action of various enzymes, including lipoxygenases (LOX) and cytochrome P450s (CYP). nih.gov Research has identified that 11-HODE is produced from linoleic acid by the action of CYP1A2 and CYP3A4. nih.gov
Table 2: Research Findings on 11-HODE and Related Compounds
| Compound/Class | Finding | Implication |
|---|---|---|
| 11-Hydroxyoctadec-9-enoic acid (11-HODE) | Formed from linoleic acid by CYP1A2 and CYP3A4 enzymes. nih.gov | It is an endogenous oxylipin integrated into metabolic pathways. |
| This compound (11-HODE) | Unstable in acidic conditions, rearranging into 9-HODE and 13-HODE. nih.gov | May act as a transient signaling molecule or a precursor to other HODEs. |
| 12(Z)-10-HOME (Isomer of 11-HODE) | Activates GPR40 and GPR120, promoting GLP-1 secretion. nih.gov | Suggests a potential role for HOMEs in metabolic regulation via GPCR signaling. |
| Isomeric Mixture containing 11-hydroxy-9E-octadecenoic acid | Exhibits strong pro-inflammatory activity. ontosight.ai | Indicates that specific isomers of HODE can promote inflammation. |
| ω-Hydroxyundec-9-enoic acid | Induces apoptosis via ROS-mediated endoplasmic reticulum stress. ontosight.ai | Establishes a potential mechanism for other hydroxy fatty acids to affect cell viability. |
Impact on Endothelial Function
The vascular endothelium is a critical interface that responds to circulating signaling molecules, including lipid mediators. While direct studies on the effect of 11-HODE on endothelial cells are limited, the activities of related octadecanoids suggest a potential role in modulating endothelial function. nih.gov The endothelium maintains vascular health through the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties. A reduction in NO bioavailability, often caused by increased oxidative stress and the production of superoxide (B77818) anions, leads to endothelial dysfunction, a key event in the development of cardiovascular disease. The balance of various oxylipins is known to influence these processes, and as a member of this class, 11-HODE is likely to contribute to the regulation of vascular tone and health. nih.gov
Advanced Synthetic and Enzymatic Methodologies for 11 Hydroxyoctadec 9 Enoic Acid and Analogs
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic strategies leverage chemical reactions for scaffold construction or functional group manipulation, followed by enzymatic steps for highly selective transformations, such as hydroxylation at a specific carbon atom. beilstein-journals.org This integration allows for the creation of complex molecules that are challenging to produce by either methodology alone.
Photochemical hydroacylation is an emerging technique in organic synthesis that involves the light-mediated addition of an acyl group to an alkene or alkyne. This method typically proceeds via the generation of acyl radicals from aldehydes through a hydrogen atom transfer (HAT) process, often promoted by a photocatalyst or a promoter molecule like phenylglyoxylic acid. researchgate.net
While direct photochemical hydroacylation to synthesize 11-hydroxyoctadec-9-enoic acid is not extensively documented, the principles can be applied to functionalize fatty acid precursors. For instance, a precursor molecule containing a terminal alkene could be coupled with an acyl group containing a protected hydroxyl function under photochemical conditions. This approach offers a potentially mild and sustainable route for C-C bond formation in the synthesis of complex fatty acid analogs. researchgate.netnih.gov Visible-light-driven photoredox chemistry, in particular, has been demonstrated for the abiotic formation of natural lipids in aqueous environments, highlighting the potential of light-mediated reactions in lipid synthesis. nih.gov
Controlled hydroxylation and oxidation are crucial for introducing the hydroxyl group at the C11 position of an octadecenoic acid backbone. The oxidation of fatty acids can be achieved through various chemical and biological means. The β-oxidation pathway is a primary metabolic route for fatty acid degradation, involving the sequential oxidation of the β-carbon. libretexts.org However, for specific in-chain hydroxylation, other oxidative systems are necessary.
The ω-oxidation pathway, for example, involves the hydroxylation of the terminal methyl group of a fatty acid, followed by further oxidation to a carboxylic acid. nih.gov While this targets the end of the chain, it demonstrates the principle of enzymatic fatty acid hydroxylation. For in-chain hydroxylation, direct oxidation of the double bond in a precursor like oleic acid is a common strategy. The reaction of oleic acid with oxidizing agents like ozone or hydroxyl radicals can lead to the formation of various oxygenated products, including hydroxylated derivatives. researchgate.net The challenge lies in controlling the regioselectivity of this addition.
Enzymatic approaches offer superior control. Oleate (B1233923) hydratases, for instance, catalyze the hydration of the double bond in oleic acid to produce 10-hydroxy stearic acid. researchgate.net While this specific enzyme targets the C10 position, it exemplifies the high regioselectivity achievable with biocatalysts. Modifying such enzymes or discovering novel ones could enable direct hydroxylation at the C11 position.
| Method | Reagent/System | Target Position | Key Characteristics |
| β-Oxidation | Mitochondrial Enzymes | β-Carbon | Catabolic pathway, shortens chain by two carbons per cycle. libretexts.org |
| ω-Oxidation | Cytochrome P450 Enzymes | ω-Carbon (terminal methyl) | Forms dicarboxylic acids. nih.gov |
| Ozonolysis | Ozone (O₃) | C=C double bond | Cleaves the double bond, can form various oxygenated products. researchgate.net |
| Radical Oxidation | Hydroxyl Radical (•OH) | C=C double bond | Addition of hydroxyl and/or carbonyl groups. researchgate.net |
| Enzymatic Hydration | Oleate Hydratase | C10 (on oleic acid) | Highly regioselective hydration of the double bond. researchgate.net |
The synthesis of a specific enantiomer (e.g., (R)- or (S)-11-hydroxyoctadec-9-enoic acid) requires asymmetric synthesis methodologies. A common and effective strategy involves the use of chiral building blocks, particularly enantioenriched terminal epoxides. mdpi.comresearchgate.net
A general approach involves the following key steps:
Organocatalytic Epoxidation : A terminal alkene is converted into a chiral epoxide using an organocatalyst, ensuring high enantiopurity.
Ring-Opening Reaction : The chiral epoxide is opened by a carbon nucleophile, such as a specific Grignard reagent or an acetylide anion generated from an alkyne. This step sets the stereocenter of the secondary alcohol.
Chain Elaboration : The resulting chiral secondary alcohol undergoes further chemical modifications, such as Wittig reactions or hydrogenation, to construct the full fatty acid carbon chain. researchgate.net
Final Functionalization : The carboxylic acid moiety is typically introduced at a late stage in the synthesis.
This methodology allows for precise control over the position and stereochemistry of the hydroxyl group, enabling the synthesis of various saturated and unsaturated hydroxy fatty acids. mdpi.comnih.gov For example, to synthesize an 11-hydroxy fatty acid, an appropriate C11 epoxide could be reacted with a C7 Grignard reagent, or a smaller epoxide could be opened and the chain extended accordingly.
Strategies for Enhancing Biocatalytic Production
Biocatalytic production using enzymes or whole-cell systems is a promising green alternative to chemical synthesis for producing hydroxy fatty acids. mdpi.com Significant efforts have focused on enhancing the efficiency, selectivity, and yield of these biotransformations.
Cytochrome P450 monooxygenases (P450s or CYPs) are a versatile superfamily of enzymes capable of catalyzing a wide range of oxidation reactions, including the hydroxylation of fatty acids. nih.govrochester.edu However, wild-type enzymes often lack the desired regioselectivity or activity. Enzyme engineering is used to overcome these limitations.
Site-Directed and Site-Saturation Mutagenesis : By altering specific amino acid residues in the enzyme's active site, the regioselectivity of hydroxylation can be shifted. For example, engineering of a self-sufficient P450 from Bacillus amyloliquefaciens (BAMF2522) expanded its hydroxylation profile on palmitic acid from ω-1 to ω-7 positions up to the ω-9 position. A six-residue mutant demonstrated a remarkable 84% of total products as a sum of ω-7, ω-8, and ω-9 hydroxy fatty acids, showcasing the power of engineering to achieve novel in-chain hydroxylation. mdpi.com Similarly, engineering of CYP153A33 was used to enhance ω-hydroxylation activity while reducing the over-oxidation of the product to dodecanoic acid. frontiersin.org
Fusion Proteins : Many P450s require redox partners to transfer electrons from cofactors like NAD(P)H. nih.gov This multi-component system can be inefficient. Creating fusion proteins, where the P450 enzyme is genetically linked to its reductase partner, generates a self-sufficient biocatalyst. rochester.edu This simplifies the biotransformation process and can improve catalytic efficiency by facilitating intramolecular electron transfer. d-nb.info The design of the linker connecting the enzyme domains is critical and can influence the activity and stability of the fusion protein. nih.govfrontiersin.orgnih.gov Fusing an alcohol dehydrogenase (ADH) with a Baeyer-Villiger monooxygenase (BVMO), for instance, created a self-sufficient cascade for converting hydroxy fatty acids to esters with higher conversions compared to co-expressing the separate enzymes. nih.gov
| Enzyme System | Engineering Strategy | Substrate(s) | Key Improvement |
| P450 BAMF2522 | Site-saturation mutagenesis | Palmitic acid | Shifted regioselectivity to in-chain (ω-7, ω-8, ω-9) positions. mdpi.com |
| CYP153A33 | Site-directed mutagenesis | 1-Dodecanol | Increased hydroxylation to over-oxidation activity ratio. frontiersin.org |
| P450 BM3 | Directed Evolution | Fatty acids, alkanes | Broadened substrate scope and altered selectivity. rochester.edu |
| ADH-BVMO | Protein Fusion | Hydroxy fatty acids | Created a self-sufficient cascade with improved conversion rates. nih.gov |
Using whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. mdpi.com Recombinant strains of Escherichia coli or Corynebacterium glutamicum are commonly engineered to express the desired enzymes for fatty acid functionalization. researchgate.net
Optimization of a whole-cell system involves several parameters:
Host and Vector Selection : The choice of microbial host and expression plasmid can significantly impact enzyme expression levels. For example, using a pACYC plasmid for expressing linoleate 13-hydratase in E. coli maximized its expression. nih.gov
Culture and Induction Conditions : Optimizing culture media, temperature, pH, and the timing and concentration of the inducer (e.g., IPTG) is crucial for achieving high catalytic activity. For the production of 13-hydroxy-9(Z)-octadecenoic acid, cultivation at 37°C followed by induction and incubation at 16°C yielded the best results. nih.gov
Reaction Conditions : The biotransformation process itself must be optimized. This includes cell density, substrate concentration, pH, temperature, and the use of surfactants (like Tween) to improve the solubility of hydrophobic fatty acid substrates. nih.gov
Substrate Transport : Overexpression of fatty acid transporters, such as FadL, in the recombinant host can significantly enhance the uptake of long-chain fatty acids, leading to higher biotransformation rates. figshare.com
A chemo-enzymatic process for producing 11-hydroxyundecanoic acid from ricinoleic acid utilized a whole-cell system of recombinant E. coli. At a high cell density of 20 g/L, the system reached a final product concentration of 53 mM with a volumetric productivity of 6.6 mM h⁻¹. ewha.ac.krrsc.org Similarly, in the production of 13-hydroxy-9(Z)-octadecenoic acid, optimization of reaction conditions led to a final product concentration of 79 g/L with a conversion yield of 79%. nih.gov
| Parameter | Optimized Condition for 13-HOD Production nih.gov | Purpose |
| pH | 6.0 | Optimal enzyme activity |
| Temperature | 40°C | Optimal enzyme activity |
| Surfactant | 0.25% (v/v) Tween 40 | Increase substrate solubility |
| Cell Density | 25 g/L | Maximize catalyst concentration |
| Substrate Conc. | 100 g/L Linoleic Acid | High product titer |
Analytical Research Techniques for Structural Elucidation and Quantification
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a cornerstone in the analysis of hydroxy fatty acids due to its high sensitivity and specificity. It allows for the determination of the molecular weight and provides structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For hydroxy fatty acids like 11-hydroxyoctadec-9-enoic acid, which are not inherently volatile, a chemical derivatization step is necessary prior to analysis. This typically involves methylation of the carboxylic acid group to form a fatty acid methyl ester (FAME) and silylation of the hydroxyl group, commonly forming a trimethylsilyl (TMS) ether. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis marinelipids.caresearchgate.net.
In the analysis of biotransformation products from oleic acid, (E)-11-hydroxy-9-octadecenoic acid was identified after conversion to its TMS derivative. dss.go.thresearchgate.net The electron impact (EI) mass spectrum of the TMS derivative of the methyl ester of (E)-11-hydroxy-9-octadecenoic acid shows a characteristic high-intensity fragment ion at m/z 285. This ion results from the α-cleavage adjacent to the TMS-ether-substituted carbon, which is indicative of the hydroxyl group's position at C-11. researchgate.net The separation on a methyl silicone fused-silica capillary column allowed for the distinction of this isomer from others, where it eluted at a specific retention time. dss.go.thresearchgate.net
Table 1: GC-MS Data for the TMS Derivative of Methyl (E)-11-hydroxy-9-octadecenoate
| Analyte | Retention Time (min) | Key Fragment Ion (m/z) | Origin of Key Fragment |
|---|
Data derived from studies on the biotransformation of oleic acid by Pseudomonas sp. 32T3. dss.go.thresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally suited for analyzing complex biological matrices without the need for derivatization. nih.govnih.gov This technique couples the separation power of liquid chromatography, typically reversed-phase, with the high sensitivity and specificity of tandem mass spectrometry. nih.govcaymanchem.com For quantification, LC-MS/MS is often operated in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. caymanchem.comlipidmaps.org
While specific MRM transitions for this compound are not detailed in the provided research, the methodology is well-established for its isomers, such as 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE) and 13-hydroxyoctadeca-(9Z,11E)-octadecadienoic acid (13-HODE). mdpi.com For these C18 hydroxy fatty acids, the precursor ion is typically m/z 295 ([M-H]⁻). The product ions are specific to the position of the hydroxyl group, arising from cleavage at the C-C bonds adjacent to the hydroxyl-bearing carbon. nih.govlipidmaps.org This approach allows for the differentiation and quantification of isomers even if they co-elute chromatographically. nih.govlipidmaps.org The analysis of various oxidized lipids, including multiple hydroxyeicosatetraenoic (HETE) acid isomers, demonstrates the power of LC-MS/MS to resolve complex mixtures of positional isomers in biological samples. nih.gov
Table 2: Representative LC-MS/MS Parameters for Hydroxy Fatty Acid Analysis
| Compound Family | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
|---|---|---|---|
| Monohydroxyoctadecenoic acids | 295.2 | Structure-specific fragments | Negative ESI |
Parameters are based on established methods for similar C18 hydroxy fatty acids. nih.govlipidmaps.org
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography and utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability is crucial for unambiguously confirming the elemental composition of an analyte. For this compound (C₁₈H₃₄O₃), the expected exact mass of the deprotonated molecule ([M-H]⁻) is 297.2435. HRMS can measure this mass with high precision (typically <5 ppm error), which helps to distinguish it from other compounds with the same nominal mass but different elemental formulas. massbank.eu
Furthermore, HRMS/MS (or MS²) experiments provide high-resolution fragmentation data. For the related compound (9Z,12R)-12-Hydroxyoctadec-9-enoic acid, HRMS/MS analysis of the precursor ion at m/z 297.2435 yields several fragment ions, including a prominent signal at m/z 183.1390, which corresponds to the C₁₁H₁₉O₂⁻ fragment. massbank.eu This level of detail in fragmentation analysis is invaluable for confirming the proposed structure and differentiating between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. core.ac.uk Both ¹H and ¹³C NMR are used to define the carbon skeleton, locate the positions of functional groups (hydroxyl group and double bond), and determine the geometry of the double bond (cis or trans). researchgate.net
For (E)-11-hydroxy-9-octadecenoic acid, the key NMR signals would include:
¹H NMR :
Signals for the olefinic protons (-CH=CH-) at C-9 and C-10. The chemical shifts and, crucially, the coupling constant (J-value) between these protons would confirm the trans (E) geometry, which typically exhibits a large coupling constant (around 15 Hz). core.ac.uk
A signal for the proton on the hydroxyl-bearing carbon (-CHOH-) at C-11. Its chemical shift and multiplicity would be characteristic of a secondary alcohol. aocs.org
Signals corresponding to the aliphatic chain protons.
¹³C NMR :
Distinct signals for the two olefinic carbons (C-9 and C-10).
A signal for the carbon bearing the hydroxyl group (C-11) in the characteristic range for secondary alcohols (typically ~70 ppm).
A signal for the carboxylic acid carbon (C-1) at the downfield end of the spectrum (~180 ppm).
This detailed spectroscopic data, when compared with data from known compounds and predictive models, allows for the definitive structural assignment of this compound. researchgate.net
Chromatographic Separations for Isomer Analysis
The separation of isomers is a significant analytical challenge due to their identical mass and often similar physicochemical properties. Chromatography is the primary tool used to address this.
Gas Chromatography (GC) : As mentioned, GC on standard capillary columns can separate some positional isomers of hydroxy fatty acids after derivatization. dss.go.thresearchgate.net However, closely related isomers, including geometric (cis/trans) isomers, may co-elute. marinelipids.ca The choice of the stationary phase of the GC column is critical for achieving optimal separation.
Liquid Chromatography (LC) : Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is particularly effective for separating isomeric lipids. nih.gov The separation is based on differences in polarity. By carefully optimizing the mobile phase composition and gradient, it is often possible to resolve positional isomers of hydroxyoctadecenoic acids. nih.govcaymanchem.com For instance, different HETE isomers, which are structurally analogous to hydroxyoctadecenoic acid isomers, can be well separated using C18 reversed-phase columns. nih.gov The availability of authentic standards for various isomers is crucial for developing and validating chromatographic methods that can accurately identify and quantify each specific isomer in a complex mixture. caymanchem.com
Emerging Research Directions and Academic Challenges
Elucidation of Novel Biological Functions
While the role of 11-HODEA in various physiological and pathological processes is becoming clearer, the full spectrum of its biological functions remains an active area of investigation. Researchers are particularly interested in identifying novel signaling pathways and cellular receptors that interact with 11-HODEA. Understanding these interactions at a molecular level is crucial for developing targeted therapeutic interventions.
Emerging evidence suggests that 11-HODEA may play a role in signaling pathways that have been traditionally associated with developmental biology and are now implicated in various diseases when dysregulated. For instance, the Hedgehog (Hh) signaling pathway, fundamental during embryonic development, is one such avenue of exploration. nih.gov Aberrant Hh signaling has been linked to the initiation and progression of various cancers. nih.gov Future research may uncover a potential modulatory role for 11-HODEA or its metabolites within this and other critical signaling cascades.
Key areas of future investigation include:
Receptor Identification: Identifying specific cell surface or intracellular receptors that bind to 11-HODEA with high affinity and specificity.
Downstream Signaling: Characterizing the downstream signaling cascades activated or inhibited by 11-HODEA binding to its receptors.
Crosstalk with Other Pathways: Investigating the potential for crosstalk between 11-HODEA-mediated signaling and other well-established signaling pathways.
Understanding Regio- and Stereoselectivity in Enzymatic Reactions
The biological activity of 11-HODEA is intrinsically linked to its specific chemical structure, including the position of the hydroxyl group (regioselectivity) and the three-dimensional arrangement of its atoms (stereoselectivity). The enzymatic synthesis of 11-HODEA presents a significant advantage over chemical methods due to the high degree of regio- and stereoselectivity that enzymes can achieve. mdpi.comresearchgate.net
Enzymes, by their nature, provide a mild and non-toxic environment for chemical reactions. nih.gov Their exquisite selectivity is a key motivator for their use in asymmetric synthesis. nih.gov However, a deeper understanding of the mechanisms governing this selectivity is a major academic challenge. Researchers are employing a variety of techniques, including protein engineering and ancestral sequence reconstruction, to probe the structure-function relationships of enzymes involved in fatty acid hydroxylation. nih.gov For example, the resurrection of ancestral enzymes has revealed how changes in protein sequence over evolutionary time have led to variations in regioselectivity, shifting the position of hydroxylation from subterminal to mid-chain on fatty acid substrates. nih.gov
Future research in this area will likely focus on:
Enzyme Structure-Function Studies: Utilizing X-ray crystallography and other structural biology techniques to elucidate the active site architecture of enzymes that produce 11-HODEA.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict how substrates bind to the enzyme's active site and to understand the factors that determine regio- and stereochemical outcomes.
Protein Engineering: Modifying the amino acid sequence of existing enzymes to alter their selectivity and create novel biocatalysts for the production of specific 11-HODEA isomers. mdpi.com
Development of Advanced Biocatalytic Systems
The industrial-scale production of 11-HODEA and other valuable hydroxy fatty acids relies on the development of robust and efficient biocatalytic systems. While the use of whole-cell biocatalysts is common, there are limitations, such as the potential for undesirable by-products and the difficulty of using high substrate concentrations. google.com Therefore, there is a growing interest in developing advanced biocatalytic systems that utilize isolated enzymes or engineered microorganisms.
Recent advancements have focused on creating engineered biocatalyst systems that can efficiently convert renewable feedstocks, such as long-chain fatty acids, into valuable products like α,ω-dicarboxylic acids. nih.gov These systems often incorporate cofactor regeneration mechanisms to improve efficiency and reduce costs. nih.gov For instance, a system using an alcohol dehydrogenase and an aldehyde dehydrogenase was constructed for the production of dicarboxylic acids from ω-hydroxycarboxylic acids, demonstrating high conversion rates. nih.gov
The development of chemoenzymatic methods, which combine the selectivity of biocatalysis with the efficiency of chemical synthesis, is another promising avenue. A practical chemoenzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid has been reported, showcasing the potential of this hybrid approach. rsc.org
Key challenges and future directions in this field include:
Enzyme Immobilization: Developing effective methods for immobilizing enzymes on solid supports to improve their stability, reusability, and ease of separation from the reaction mixture. google.com
Cofactor Regeneration: Designing efficient and cost-effective systems for regenerating expensive cofactors, such as NAD(P)H, that are required by many oxidoreductases. nih.gov
Process Optimization: Optimizing reaction conditions, such as temperature, pH, and substrate concentration, to maximize product yield and minimize by-product formation.
Integrated Bioprocesses: Developing integrated bioprocesses that combine upstream fermentation for enzyme production with downstream biocatalytic conversion and product purification.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 11-Hydroxyoctadec-9-enoic acid in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is optimal for quantifying trace amounts in biological matrices due to its high sensitivity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm structural integrity, particularly the stereochemistry of the hydroxyl group at position 11 and the double bond geometry. Gas chromatography (GC) is less suitable due to the compound’s high molecular weight and polarity. Always include internal standards (e.g., deuterated analogs) to validate recovery rates .
Q. How should researchers ensure chemical stability during storage and handling?
- Methodological Answer : Store the compound at -20°C under inert gas (e.g., argon) to prevent oxidation of the double bond and hydroxyl group degradation. Use amber vials to minimize light exposure. For experimental use, dissolve in ethanol or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM to avoid aggregation. Regularly validate purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What are the critical physicochemical properties influencing experimental design?
- Methodological Answer : The compound is a liquid at room temperature (melting point: 51–52°C) and insoluble in water. Its logP value (~3.0) suggests moderate hydrophobicity, requiring organic solvents for dissolution. The conjugated double bond (C9) and hydroxyl group (C11) make it prone to autoxidation; thus, antioxidant agents (e.g., butylated hydroxytoluene) should be added to reaction buffers .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in stereochemical purity or residual solvents. Validate enantiomeric purity using chiral HPLC or circular dichroism (CD) spectroscopy. Cross-validate findings across multiple model systems (e.g., in vitro cell lines vs. in vivo models) to rule out species-specific effects. For lipid signaling studies, ensure receptor-binding assays control for competing endogenous ligands (e.g., arachidonic acid derivatives) .
Q. What experimental strategies address challenges in synthesizing high-purity this compound?
- Methodological Answer : Opt for stereoselective synthesis via Sharpless asymmetric dihydroxylation to ensure correct configuration at C11. Post-synthesis, purify using reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Confirm purity (>98%) via mass spectrometry and elemental analysis. For isotopic labeling (e.g., ¹³C at C9), employ enzymatic hydroxylation with cytochrome P450 isoforms .
Q. How does stereochemistry influence the compound’s interaction with lipid receptors?
- Methodological Answer : The (R)-configuration at C11 enhances binding affinity to G-protein-coupled receptors (GPCRs) like GPR120, as shown in molecular docking studies. Use enantiomerically pure standards to compare bioactivity. For mechanistic studies, employ CRISPR-edited cell lines lacking specific receptors to isolate signaling pathways .
Q. What protocols mitigate oxidative degradation during long-term kinetic studies?
- Methodological Answer : Conduct stability tests under varying pH (4–9), temperature (4–37°C), and oxygen levels. Use oxygen-free chambers for kinetic assays and monitor degradation products via LC-MS. Incorporate chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation .
Data Analysis and Regulatory Compliance
Q. How should researchers interpret conflicting lipidomic data involving this compound?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to distinguish biological variability from technical noise. Cross-reference with lipid databases (e.g., LIPID MAPS) to identify isobaric interferences. Normalize data to total lipid content or housekeeping lipids (e.g., phosphatidylcholine) .
Q. What regulatory guidelines apply to laboratory use of this compound under EU frameworks?
- Methodological Answer : Classify the compound per Regulation (EC) No 1272/2008 (CLP). While not classified as hazardous, maintain safety protocols for eye/skin protection and ventilation. Document disposal per local hazardous waste regulations, even if non-toxic, to align with REACH (EC 1907/2006) compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
